
5-Amino-6-(dimethylamino)-3,4-dihydropyrimidin-4-one
Overview
Description
5-Amino-6-(dimethylamino)-3,4-dihydropyrimidin-4-one is a heterocyclic compound belonging to the dihydropyrimidinone class, characterized by a partially saturated pyrimidine ring. The molecule features an amino group at position 5 and a dimethylamino group at position 6, which confer unique electronic and steric properties. Dihydropyrimidinones are widely studied for their roles in medicinal chemistry, particularly as intermediates in drug synthesis and enzyme inhibitors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-6-(dimethylamino)-3,4-dihydropyrimidin-4-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. A typical synthetic route is as follows:
Starting Materials: The synthesis begins with the reaction of ethyl acetoacetate with guanidine hydrochloride in the presence of a base such as sodium ethoxide.
Cyclization: The reaction mixture is heated to promote cyclization, forming the pyrimidine ring.
Dimethylation: The resulting intermediate is then treated with dimethylamine to introduce the dimethylamino group at the 6-position.
Purification: The final product is purified using recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and cost-effectiveness, often involving continuous flow reactors and automated purification systems to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
5-Amino-6-(dimethylamino)-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially leading to different biological activities.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
Medicinal Chemistry
Antiviral and Anticancer Agents
5-Amino-6-(dimethylamino)-3,4-dihydropyrimidin-4-one serves as a crucial building block in the synthesis of antiviral and anticancer compounds. Its structural features allow for modifications that enhance biological activity against various pathogens and cancer cells. For instance, derivatives of this compound have shown promise in inhibiting viral replication and tumor growth.
Enzyme Inhibitors
The compound has been studied for its potential as an enzyme inhibitor. It interacts with enzymes involved in nucleotide metabolism, which can lead to therapeutic effects in diseases characterized by abnormal nucleotide synthesis. Research indicates that similar pyrimidine derivatives can inhibit immune-activated nitric oxide production, suggesting a mechanism that may be applicable to this compound as well.
Biological Studies
Cell Signaling Modulation
Research has demonstrated that this compound influences cell signaling pathways. It modulates gene expression related to critical cellular processes such as apoptosis and DNA repair. This modulation is vital for understanding its role in cancer biology and potential therapeutic interventions.
Receptor Modulators
The compound is also investigated as a receptor modulator. Its ability to bind specific receptors can alter cellular responses, making it a candidate for drug development targeting various diseases, including metabolic disorders and cancer .
Industrial Applications
Synthesis of Specialty Chemicals
In addition to its medicinal applications, this compound is used in the synthesis of specialty chemicals such as dyes and agrochemicals. The versatility of its chemical structure allows it to participate in various chemical reactions, leading to the production of valuable industrial compounds .
-
Anticancer Activity
A study explored the anticancer properties of modified derivatives of this compound against breast cancer cell lines. The results indicated significant inhibition of cell proliferation at low micromolar concentrations, demonstrating its potential as a lead compound for further development. -
Enzyme Inhibition
Another research focused on the enzyme inhibition capabilities of this compound on dihydrofolate reductase (DHFR), an essential enzyme in nucleotide synthesis. The findings revealed that certain derivatives exhibited potent inhibitory activity, suggesting their potential use in treating conditions reliant on DHFR activity.
Mechanism of Action
The mechanism of action of 5-Amino-6-(dimethylamino)-3,4-dihydropyrimidin-4-one depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator. The compound can interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to changes in biological activity. The pathways involved often include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 5-Amino-6-(dimethylamino)-3,4-dihydropyrimidin-4-one with structurally related dihydropyrimidinone derivatives, focusing on substituent effects, molecular properties, and inferred applications.
Substituent Variations and Molecular Properties
Key Observations:
- Electron-Withdrawing vs.
- Lipophilicity : Compounds with alkyl or aromatic substituents (e.g., ) exhibit higher logP values, suggesting improved membrane permeability compared to the target compound.
- Biological Interactions : The aromatic ring in may facilitate binding to hydrophobic enzyme pockets, while the piperidinyl group in could mimic natural ligands in receptor binding.
Biological Activity
5-Amino-6-(dimethylamino)-3,4-dihydropyrimidin-4-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound is a derivative of the dihydropyrimidine family, which has been extensively studied for their pharmacological properties. The synthesis typically involves the Biginelli reaction, a well-known method for creating dihydropyrimidinones using aldehydes, urea or thiourea, and β-keto esters or similar compounds under acidic conditions.
General Reaction Scheme
The general reaction scheme for synthesizing this compound can be summarized as follows:
Antioxidant Properties
Research has demonstrated that derivatives of dihydropyrimidinones exhibit notable antioxidant activities. For instance, studies have shown that certain pyrimidine derivatives can scavenge free radicals effectively. In one study, compounds derived from 3,4-dihydropyrimidinones showed antioxidant activity ranging from 71% to 82% in comparison to Trolox, a standard antioxidant .
Compound | Antioxidant Activity (%) |
---|---|
Compound 1 | 82 |
Compound 2 | 78 |
Compound 3 | 71 |
Control (Trolox) | 100 |
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. Compounds within this class have been reported to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer). The mechanism often involves the inhibition of key enzymes involved in cell division and growth.
For example, a study highlighted that certain derivatives exhibited IC50 values in the low micromolar range against cancer cell lines, indicating potent antiproliferative effects .
Enzyme Inhibition
The compound also shows promise as an inhibitor of specific enzymes related to chronic pain and inflammation. Research focused on adenylyl cyclase type 1 (AC1) demonstrated that pyrimidinone analogues could selectively inhibit AC1 activity with an IC50 value as low as 1.4 μM . This suggests potential applications in pain management therapies.
Case Studies
- Antioxidant Evaluation : In a comparative study assessing various pyrimidine derivatives, it was found that those with additional functional groups exhibited enhanced antioxidant properties. This was attributed to increased electron donation capabilities.
- Anticancer Screening : A series of synthesized dihydropyrimidinones were tested against several cancer cell lines. The results indicated that modifications at the 4-position significantly impacted cytotoxicity, with some compounds achieving over 70% inhibition of cell viability at concentrations below 10 μM.
- Pain Management : In vivo studies using animal models have shown that pyrimidine derivatives can reduce pain responses significantly compared to control groups treated with standard analgesics.
Q & A
Q. Basic: What synthetic methodologies are recommended for preparing 5-Amino-6-(dimethylamino)-3,4-dihydropyrimidin-4-one?
Answer:
The compound can be synthesized via cyclocondensation reactions using thiourea derivatives and β-keto esters under acidic or basic conditions. For example:
- Step 1: React 6-(dimethylamino)-3-ketobutanoate with guanidine hydrochloride in ethanol under reflux (80°C, 12 hours) to form the pyrimidinone core.
- Step 2: Introduce the amino group via nucleophilic substitution using ammonia or ammonium acetate (pH 6.5 buffer system, as described in pharmacopeial protocols ).
- Key parameters: Monitor reaction progress via TLC or HPLC, and optimize yields (typically 70–90%) by adjusting solvent polarity and temperature gradients.
Reference Table:
Step | Reagents/Conditions | Yield (%) | Characterization Methods |
---|---|---|---|
1 | Ethanol, reflux, 12h | 83 | ¹H NMR, HRMS |
2 | NH₃, pH 6.5 buffer | 72 | HPLC, FT-IR |
(Hypothetical data based on analogous syntheses in and )
Q. Basic: What analytical techniques are critical for characterizing this compound?
Answer:
- Structural confirmation: Use ¹H/¹³C NMR to verify substituent positions and hydrogen bonding patterns (e.g., NH and carbonyl groups). X-ray crystallography resolves tautomeric forms, as demonstrated in pyrimidinone derivatives .
- Purity assessment: Employ HPLC with a C18 column and UV detection (λ = 254 nm) using a mobile phase of acetonitrile/water (70:30).
- Mass analysis: High-resolution mass spectrometry (HRMS) confirms molecular weight within ±0.001 Da.
Q. Advanced: How can computational methods accelerate reaction optimization for this compound?
Answer:
Adopt the ICReDD framework :
- Reaction path search: Use density functional theory (DFT) to model transition states and identify low-energy pathways for cyclization.
- Machine learning: Train models on existing pyrimidinone synthesis data to predict optimal solvent/base combinations.
- Feedback loops: Integrate experimental outcomes (e.g., yields, byproducts) into computational workflows to refine predictions iteratively.
Q. Advanced: How to resolve contradictions in reaction outcomes under varying conditions (e.g., pH, solvent)?
Answer:
- Hypothesis testing: Design a fractional factorial experiment (DoE) to isolate critical variables (e.g., pH, temperature, solvent polarity) .
- Analytical validation: Use kinetic studies (UV-Vis spectroscopy) to track intermediate formation. For example, acidic conditions may stabilize a reactive enolate intermediate, while basic conditions favor tautomerization.
- Case study: In analogous syntheses, pH 6.5 buffers minimized side reactions (e.g., hydrolysis of dimethylamino groups) .
Q. Advanced: What strategies address solubility challenges in biological assays?
Answer:
- Co-solvent systems: Use DMSO-water mixtures (≤10% DMSO) to enhance solubility without denaturing proteins.
- Buffer optimization: Adjust ammonium acetate buffers (pH 6.5–7.0) to stabilize the compound’s zwitterionic form .
- Nanoformulation: Encapsulate the compound in liposomes (phosphatidylcholine/cholesterol) for in vitro studies, as demonstrated for similar heterocycles .
Q. Advanced: How to investigate its reactivity under photolytic or oxidative conditions?
Answer:
- Photostability assays: Expose the compound to UV light (λ = 365 nm) in a quartz cuvette and monitor degradation via HPLC.
- Oxidative profiling: Use H₂O₂ or Fenton’s reagent to simulate oxidative stress, followed by LC-MS to identify hydroxylated or dimerized products.
- Mechanistic insights: EPR spectroscopy can detect radical intermediates during oxidation .
Q. Advanced: How to design a structure-activity relationship (SAR) study for potential biological targets?
Answer:
- Target prioritization: Use molecular docking (AutoDock Vina) to screen against kinases or GPCRs, leveraging pyrimidinone scaffolds’ known interactions .
- Analog synthesis: Modify substituents (e.g., replace dimethylamino with morpholino) and assess activity changes via enzyme inhibition assays (IC₅₀ determination).
- Data integration: Apply multivariate analysis to correlate electronic properties (Hammett σ constants) with bioactivity .
Properties
IUPAC Name |
5-amino-4-(dimethylamino)-1H-pyrimidin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O/c1-10(2)5-4(7)6(11)9-3-8-5/h3H,7H2,1-2H3,(H,8,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDOVKJUKGIMEJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C(=O)NC=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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